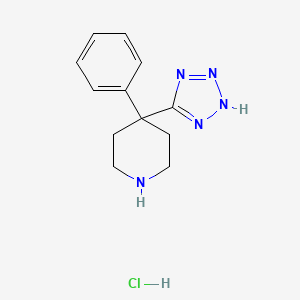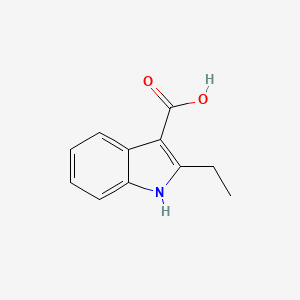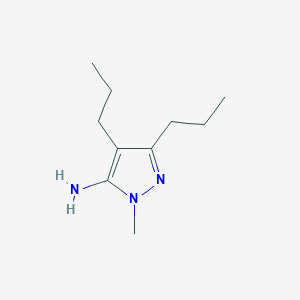
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a phenyl group and a tetrazole ring
Preparation Methods
The synthesis of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride typically involves the following steps:
Chemical Reactions Analysis
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coordination complexes.
Mechanism of Action
The mechanism of action of 4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl group contributes to hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
4-phenyl-4-(1H-1,2,3,4-tetrazol-5-yl)piperidine hydrochloride can be compared with other tetrazole-containing compounds:
5-phenyl-1H-tetrazole: This compound features a phenyl group directly attached to the tetrazole ring, differing from the piperidine substitution.
4-(tetrazol-5-yl)phenylboronic acid: This compound contains a boronic acid group instead of a piperidine ring, leading to different chemical properties and applications.
By understanding the unique properties and applications of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C12H16ClN5 |
|---|---|
Molecular Weight |
265.74 g/mol |
IUPAC Name |
4-phenyl-4-(2H-tetrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-2-4-10(5-3-1)12(6-8-13-9-7-12)11-14-16-17-15-11;/h1-5,13H,6-9H2,(H,14,15,16,17);1H |
InChI Key |
DWUNLNZDBPITER-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)C3=NNN=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13477520.png)






![4-hydroxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylicacid](/img/structure/B13477575.png)

![5-Oxa-2-azaspiro[3.5]nonan-9-ol](/img/structure/B13477592.png)




